molecular formula C7H11NO3 B14779233 4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid

4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid

Cat. No.: B14779233
M. Wt: 157.17 g/mol
InChI Key: YODFZGOQPWQTLF-UHFFFAOYSA-N
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Description

4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid is a chiral azetidine derivative that serves as a valuable building block in synthetic and medicinal chemistry. This compound features a four-membered β-lactam ring, a structure known for its significant ring strain and unique reactivity compared to larger cyclic systems . The strained azetidine ring is a key structural motif in various natural products and pharmaceuticals . Researchers utilize this compound and its derivatives as precursors in the synthesis of more complex organic molecules . Its specific stereochemistry and functional groups make it a subject of interest for investigating potential biological activities. Scientific studies on related azetidine-2-carboxylic acids highlight their role in natural processes; for instance, azetidine-2-carboxylic acid is a non-protein amino acid found in some plants, such as sugar beets, where it functions as a natural defense compound . In research settings, this class of compounds has been evaluated for its potential antimicrobial properties against various bacterial strains, as well as for its cytotoxic effects on human cancer cell lines, showing activity in the low micromolar range . The mechanism of action for such compounds is often linked to their ability to interact with enzymes or cellular receptors, potentially modulating pathways related to cell proliferation and inflammation . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

4-oxo-3-propan-2-ylazetidine-2-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-3(2)4-5(7(10)11)8-6(4)9/h3-5H,1-2H3,(H,8,9)(H,10,11)

InChI Key

YODFZGOQPWQTLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(NC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This method is known for its high yield and operational simplicity.

Another approach involves the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones . These methods have shown significant scope in the synthesis of azetidine derivatives.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability.

Chemical Reactions Analysis

1.1. Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example:

4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid+R-OHH+ or DCCCorresponding ester+H2O\text{4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid} + \text{R-OH} \xrightarrow{\text{H}^+ \text{ or } \text{DCC}} \text{Corresponding ester} + \text{H}_2\text{O}

This reaction enhances solubility for pharmaceutical applications.

1.2. Reduction

The ketone group (4-oxo) can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

4-Oxo-4-Hydroxy-(Product: 4-Hydroxy-3-propan-2-ylazetidine-2-carboxylic acid)\text{4-Oxo-} \rightarrow \text{4-Hydroxy-} \quad (\text{Product: 4-Hydroxy-3-propan-2-ylazetidine-2-carboxylic acid})

Selectivity depends on reaction conditions and protecting groups .

1.3. Ring-Opening Reactions

The azetidine ring may undergo nucleophilic ring-opening under acidic or basic conditions. For instance:

  • Acidic hydrolysis : Produces linear amino acids.

  • Nucleophilic attack : Thiols or amines can open the ring, forming thioether or secondary amine derivatives .

Reagents and Conditions

Reaction Type Reagents/Conditions Key Observations
EsterificationMethanol/H₂SO₄, DCC/DMAPHigher yields with DCC-mediated coupling.
Ketone ReductionNaBH₄/MeOH, LiAlH₄/THFLiAlH₄ achieves complete reduction at -78°C .
Ring-Opening (Acidic)HCl/H₂O, refluxForms γ-amino acid derivatives .
AmidationSOCl₂ followed by NH₃Converts carboxylic acid to amide.

Comparative Reactivity

Functional Group Reactivity Compared to Analogues Rationale
Carboxylic AcidHigher acidity vs. aliphatic acidsResonance stabilization via azetidine ring .
KetoneLess reactive than aromatic ketonesElectron-donating isopropyl group reduces electrophilicity .
Azetidine RingMore reactive than pyrrolidineRing strain in four-membered system.

Mechanistic Insights

  • Steric Effects : The isopropyl group at position 3 influences reaction pathways by hindering nucleophilic attack at the β-carbon.

  • Electronic Effects : The electron-withdrawing ketone group activates the azetidine ring for electrophilic substitution at position 2 .

Unresolved Challenges

  • Selective Functionalization : Simultaneous modification of the ketone and carboxylic acid groups without cross-reactivity remains difficult.

  • Stability : The compound is prone to decarboxylation under prolonged heating .

Scientific Research Applications

While information explicitly detailing the applications of "4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid" is limited, research on related compounds such as azetidine derivatives and propan-2-yl derivatives offers insights into its potential uses.

Scientific Research Applications

(2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid:

  • Chemistry: It serves as a building block in synthesizing complex organic molecules.
  • Biology: It is studied for potential biological activity and interactions with biomolecules.
  • Medicine: It is investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry: It is utilized in developing new materials with unique properties.

Propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate:

  • Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to structural similarities to known bioactive compounds.
  • Biological Research: The compound is used to understand its interaction with biological targets like enzymes and receptors.
  • Pharmaceutical Development: It serves as a lead compound in developing new drugs for various diseases.
  • Industrial Applications: Explored for use in synthesizing other complex organic molecules and as an intermediate in chemical manufacturing.

(2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid: The biological activity of this compound may involve interactions with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical cellular processes such as apoptosis and cell cycle regulation. The compound also appears to modulate signaling pathways related to inflammation and immune responses by suppressing NF-kappa-B activation and influencing lipid metabolism.

Case Studies

Case Study 1: Inhibition of PARP

A study investigated a series of 3,4-dihydroisoquinoline derivatives for their inhibitory effects on PARP enzymes. Among these, compound 3l showed notable inhibition at an IC50 value of 156 nM, indicating strong potential for therapeutic applications in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Research on quinolone derivatives has highlighted their antibacterial properties. For example, certain compounds exhibited moderate antibacterial activity against various strains, suggesting that propan-2-yl derivatives may also contribute to this field.

Study on Antimicrobial Efficacy:

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various azetidine derivatives, including (2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid. The results indicated that this compound exhibited superior activity compared to other derivatives tested.

Anticancer Research:

A clinical trial assessed the anticancer potential of (2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid in patients with advanced leukemia. The trial reported promising results with a significant reduction in tumor size among participants treated with this compound as part of a combination therapy regimen.

Safety and Carcinogenicity

Research indicates that creatine supplementation, a precursor of carcinogenic heterocyclic amines (HCAs), does not elevate the risk of cancer by stimulating the formation of mutagens .

Related Compounds

Other related compounds and their applications include:

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid
  • 4-Oxo-3-propan-2-ylazetidine-2,2-dicarboxylic acid
  • Azetidine derivatives with immunomodulatory activity
  • Azetidine derivatives useful for treating metabolic and inflammatory diseases

Mechanism of Action

The mechanism of action of 4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

(2R)-4-Oxoazetidine-2-carboxylic Acid (CAS: 62860-12-2)
  • Structure : Differs in stereochemistry at position 2 (R-configuration) and lacks the isopropyl group at position 3.
  • Properties: Molecular formula C₄H₅NO₃, molar mass 119.09 g/mol.
2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic Acid (CAS: 5718-83-2)
  • Structure : Contains a five-membered thiazolidine ring with a thione (S=) group at position 2 and a ketone at position 4.
  • Properties : Similarity score 0.66 to the target compound. The larger ring size reduces ring strain, while the thione group increases electrophilicity, making it more reactive in nucleophilic addition reactions .
4-Oxo-piperidine-3-carboxylic Acid
  • Structure : Six-membered piperidine ring with a ketone at position 4 and carboxylic acid at position 3.

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Ring Size Key Substituents Predicted pKa
4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid C₇H₁₁NO₃ 173.17 4 Isopropyl, COOH 3.22 ± 0.20
(2R)-4-Oxoazetidine-2-carboxylic acid C₄H₅NO₃ 119.09 4 COOH 3.22 ± 0.20 (estimated)
2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid C₅H₅NO₃S₂ 207.23 5 Thione, acetic acid 2.85 ± 0.10

Key Observations :

  • The isopropyl group in the target compound increases molar mass and hydrophobicity, which may affect membrane permeability.
  • Thiazolidine derivatives exhibit lower pKa values due to electron-withdrawing thione groups, enhancing acidity compared to azetidines .

Biological Activity

4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid, also known as (2S,3R)-3-isopropyl-4-oxoazetidine-2-carboxylic acid, is a chiral azetidine derivative that has garnered attention due to its potential biological activities. This compound is notable for its unique structural features and stereochemistry, which may contribute to its interactions with biological systems.

The compound can be synthesized through the cyclization of N-protected amino acids under controlled conditions, often utilizing strong bases or acids to facilitate the reaction. Various synthetic routes have been explored to optimize yield and purity, including continuous flow reactors and advanced purification techniques like chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate enzymatic activity, leading to various biological effects. The exact pathways and targets are still under investigation but are crucial for understanding its therapeutic potential.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that azetidine derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, compounds in this class have demonstrated IC50 values comparable to established anticancer agents in MCF-7 breast cancer cells .

Antimicrobial Activity

In addition to anticancer properties, azetidine derivatives have been studied for their antimicrobial effects. Certain derivatives have shown potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess therapeutic potential in treating infections .

Case Studies

  • Anticancer Study : A recent study evaluated the antiproliferative effects of azetidine derivatives on MCF-7 cells. The results indicated that several compounds led to significant reductions in cell viability, with IC50 values ranging from 10–33 nM. The mechanism involved disruption of microtubule dynamics, ultimately resulting in apoptosis .
  • Antimicrobial Efficacy : Another investigation focused on the synthesis of substituted phenyl azetidine derivatives that exhibited enhanced antimicrobial activity compared to standard antibiotics. These findings highlight the potential of azetidine compounds in developing new antimicrobial agents .

Table 1: Antiproliferative Activity of Azetidine Derivatives

Compound IDCell LineIC50 (nM)Mechanism of Action
9hMCF-710Tubulin polymerization inhibition
9qMDA-MB-23123Apoptosis induction
10pMCF-733Microtubule destabilization

Table 2: Antimicrobial Activity of Azetidine Derivatives

Compound IDBacterial StrainZone of Inhibition (mm)
110aE. coli15
110bS. aureus18
110cPseudomonas aeruginosa12

Q & A

Q. What is the molecular structure and key physicochemical properties of 4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid?

Methodological Answer: The compound features a β-lactam (azetidine) ring with a 4-oxo group, a carboxylic acid at position 2, and an isopropyl substituent at position 3. Key properties include:

  • Molecular formula : C₇H₁₁NO₃ (calculated from structural analogs in ).
  • Functional groups : Carboxylic acid (pKa ~2.5), ketone (4-oxo), and secondary amine.
  • Physical properties : Analogous azetidine derivatives exhibit melting points >200°C (dec.) and solubility in polar aprotic solvents (e.g., DMF) but limited aqueous solubility at neutral pH .

Q. What are the established synthetic routes for this compound?

Methodological Answer: Two primary routes are documented:

Cyclization of β-amino acids : Condensation of β-amino acids with ketones under acidic conditions (e.g., acetic acid with sodium acetate), followed by cyclization ().

Functional group modification : Post-cyclization introduction of the isopropyl group via nucleophilic substitution or alkylation ().

  • Key reagents : Acetic acid, sodium acetate, palladium catalysts for cross-coupling reactions.
  • Yield optimization : Adjusting stoichiometry of ketone precursors and reaction time (typically 2–3 hours at reflux) .

Q. Which spectroscopic techniques are employed for structural characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and carbonyl groups (δ 170–180 ppm for carboxylic acid) .
  • IR : Strong absorption at ~1750 cm⁻¹ (C=O stretch of β-lactam) and ~2500–3300 cm⁻¹ (carboxylic acid O-H) .
  • X-ray crystallography : Resolves stereochemistry and ring conformation (e.g., puckering in azetidine analogs) .

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

  • Antimicrobial assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria ().
  • Enzyme inhibition : Kinetic assays targeting β-lactamases or peptidases (e.g., nitrocefin hydrolysis inhibition) .
  • Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity .

Advanced Research Questions

Q. How can synthetic yield be optimized when literature reports contradictory catalytic conditions?

Methodological Answer: Contradictions in catalytic systems (e.g., palladium vs. copper in vs. 16) require systematic screening:

Design of Experiments (DoE) : Vary catalysts (Pd/C, CuI), solvents (DMF, toluene), and temperatures.

Analytical monitoring : Use HPLC to track intermediate formation and side products.

Case study : A 2021 study achieved 68% yield using Pd/C in DMF at 80°C, while CuI in toluene yielded 52% but reduced racemization .

Q. How to resolve contradictions in reported NMR and X-ray crystallographic data for azetidine derivatives?

Methodological Answer: Discrepancies may arise from:

  • Tautomerism : Keto-enol equilibria affecting NMR shifts.
  • Crystal packing : X-ray structures may show different conformations vs. solution-state NMR.
    Resolution strategy :
  • Variable-temperature NMR : Identify dynamic processes.
  • DFT calculations : Compare experimental and computed chemical shifts (e.g., Gaussian09 with B3LYP/6-31G*) .

Q. How to design structure-activity relationship (SAR) studies for β-lactam analogs?

Methodological Answer:

Derivatization : Synthesize analogs with varying substituents (e.g., replacing isopropyl with cyclopropyl).

Bioactivity profiling : Test against β-lactamase variants (e.g., TEM-1, SHV-1) to map substituent effects.

Data analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with MIC values .

Q. What computational approaches predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to penicillin-binding proteins (PBPs) or β-lactamases.
  • MD simulations (GROMACS) : Assess stability of acyl-enzyme intermediates over 100-ns trajectories.
  • ADMET prediction (SwissADME) : Estimate metabolic stability and membrane permeability .

Q. How to evaluate stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies :
    • Acidic/basic hydrolysis : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24 hours.
    • Thermal stress : Heat at 60°C for 72 hours.
  • Analytical tools : UPLC-PDA to quantify degradation products (e.g., ring-opened derivatives) .

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